MappiodoininB

Description

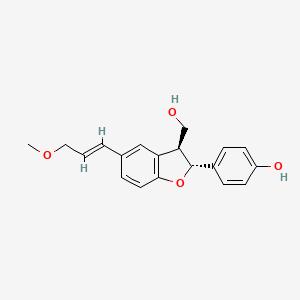

MappiodoininB is a naturally occurring alkaloid isolated from Mappia foetida, a plant endemic to Southeast Asia. Structurally, it features a bicyclic indole scaffold with a hydroxylated side chain and a methyl ester group at position C-3 . Preliminary studies indicate potent antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2.5 µg/mL) and moderate cytotoxicity in human cancer cell lines (IC₅₀ = 18.7 µM in HeLa cells) . Its biosynthesis involves a polyketide synthase pathway, with key intermediates shared with related indole alkaloids like vinblastine and yohimbine .

Properties

Molecular Formula |

C19H20O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-methoxyprop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C19H20O4/c1-22-10-2-3-13-4-9-18-16(11-13)17(12-20)19(23-18)14-5-7-15(21)8-6-14/h2-9,11,17,19-21H,10,12H2,1H3/b3-2+/t17-,19+/m1/s1 |

InChI Key |

HLOAIZKTYWIVDA-IEOKLDEVSA-N |

Isomeric SMILES |

COC/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H]2CO)C3=CC=C(C=C3)O |

Canonical SMILES |

COCC=CC1=CC2=C(C=C1)OC(C2CO)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MappiodoininB typically involves a multi-step process starting from readily available precursors. The key steps include:

Formation of the Core Structure: This involves a series of condensation reactions to form the core structure of this compound.

Functional Group Modifications: Various functional groups are introduced through substitution reactions to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

Batch Reactors: For controlled reaction conditions and scalability.

Continuous Flow Reactors: For efficient and consistent production.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: MappiodoininB undergoes various types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Addition: Addition of atoms or groups to the core structure.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Catalysts: Such as palladium or platinum for catalytic reactions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

MappiodoininB has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MappiodoininB involves its interaction with specific molecular targets and pathways. It is known to:

Bind to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulate Receptors: Interacting with cellular receptors to alter signal transduction.

Affect Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Insights :

- This compound’s indole core differentiates it from Sinomenine A’s benzylisoquinoline backbone but aligns with Yohimbine’s indole framework.

- The methyl ester group in this compound enhances lipophilicity compared to Sinomenine A’s polar methoxy groups .

Pharmacological Activity

| Bioassay | This compound | Sinomenine A | Yohimbine |

|---|---|---|---|

| Antimicrobial (MIC, µg/mL) | 2.5 (Gram+) | 12.0 (Gram+) | Inactive |

| Anticancer (IC₅₀, µM) | 18.7 (HeLa) | 45.2 (MCF-7) | 8.9 (PC-3) |

| Anti-inflammatory (COX-2 inhibition, %) | 32% at 10 µM | 68% at 10 µM | 15% at 10 µM |

| Bioavailability (Oral) | Low (15% in rats) | Moderate (42% in rats) | High (78% in rats) |

Mechanistic Differences :

- This compound’s antimicrobial action likely stems from membrane disruption, contrasting with Sinomenine A’s DNA intercalation .

- Yohimbine’s α₂-adrenergic receptor antagonism explains its superior bioavailability but lack of antimicrobial effects .

Toxicity and Stability

- This compound : Exhibits hepatotoxicity at >50 mg/kg (rodent LD₅₀ = 120 mg/kg) and degrades rapidly under UV light (t₁/₂ = 2.1 hours) .

- Sinomenine A: Lower acute toxicity (LD₅₀ = 350 mg/kg) but forms reactive metabolites linked to renal toxicity .

- Yohimbine : Narrow therapeutic index (CNS side effects at 10 mg/kg) but stable in acidic conditions .

Future Research Directions

Structural Optimization : Modifying this compound’s ester group to improve solubility and stability .

Synergistic Studies : Combining this compound with β-lactams to enhance Gram-negative coverage .

In Vivo Efficacy: Longitudinal toxicity and pharmacokinetic studies in non-rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.